1-(3-Isopropoxyphenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The isoxazole ring and the dihydrochromeno[2,3-c]pyrrole-3,9-dione group would contribute to the rigidity of the molecule, while the isopropoxy and methyl groups would add some flexibility .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The isoxazole ring could undergo reactions at the nitrogen atom or at the carbon adjacent to the nitrogen. The carbonyl groups in the dihydrochromeno[2,3-c]pyrrole-3,9-dione group could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups (like the carbonyl groups and the isoxazole ring) could make the compound relatively polar, which would influence its solubility and reactivity .Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their antimicrobial properties. Notably, compounds 5b, 5d, and 5f exhibited good activity against bacterial and fungal strains .
Antimicrobial Activity
Medicinal Chemistry
Future Directions
Further studies could be conducted to determine the physical and chemical properties of this compound, as well as its potential biological activity. This could include experimental studies to determine its reactivity, stability, and solubility, as well as biological assays to determine its activity against various biological targets .
properties
IUPAC Name |
7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propan-2-yloxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-13(2)30-17-7-5-6-16(12-17)22-21-23(28)18-10-14(3)8-9-19(18)31-24(21)25(29)27(22)20-11-15(4)32-26-20/h5-13,22H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMPMHNIBFHNHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC(=CC=C5)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Isopropoxyphenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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